2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
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Description
Scientific Research Applications
Synthesis and Evaluation of Thiadiazoles
Thiadiazoles, including compounds similar to 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide, have been synthesized and evaluated for their potential in medical applications. For instance, certain N-substituted-2-amino-1,3,4-thiadiazoles were synthesized and screened for their cytotoxicity and antioxidant activities, showing promising results which highlight the potential of such compounds in the development of new therapeutic agents (Hamama, Gouda, Badr, & Zoorob, 2013).
Coordination Complexes and Antioxidant Activity
Pyrazole-acetamide derivatives have been utilized to synthesize novel Co(II) and Cu(II) coordination complexes. These complexes were characterized and examined for their antioxidant activities, demonstrating significant potential. This underscores the utility of pyrazole-acetamide derivatives in creating compounds with desirable biological activities (Chkirate et al., 2019).
Heterocyclic Compounds Synthesis
Research has also focused on the synthesis of heterocyclic compounds using pyrazole-o-aminonitriles as precursors, leading to the development of novel pyrazolo[3,4-d]pyrimidines and other derivatives. These compounds are anticipated to possess significant chemical and pharmacological activities, reflecting the broad utility of pyrazole derivatives in creating diverse and biologically active molecules (Al-Afaleq & Abubshait, 2001).
Antimicrobial and Molecular Docking Studies
Pyrazole-imidazole-triazole hybrids have been synthesized and subjected to antimicrobial evaluation and molecular docking studies, revealing their potential in addressing microbial resistance. This line of research emphasizes the importance of structural diversity in developing new antimicrobial agents (Punia et al., 2021).
Properties
IUPAC Name |
2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethoxy)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F3N5O2S/c17-16(18,19)26-12-4-2-11(3-5-12)21-14(25)10-27-15-7-6-13(22-23-15)24-9-1-8-20-24/h1-9H,10H2,(H,21,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWHDABSMFIOTJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F3N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.